1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Introduction of the Tosyl Group: Tosylation of the tetrahydroisoquinoline core is performed using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenyl Group: This step involves the coupling of the tosyl-protected tetrahydroisoquinoline with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Methanesulfonamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or tosyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the tosyl and methanesulfonamide groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- 1-(4-bromophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- 1-(4-methylphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Comparison: Compared to these similar compounds, 1-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, binding affinity, and overall stability. The fluorine atom’s electronegativity and small size can enhance the compound’s interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-17-2-10-23(11-3-17)32(29,30)26-13-12-19-6-9-22(14-20(19)15-26)25-31(27,28)16-18-4-7-21(24)8-5-18/h2-11,14,25H,12-13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYPNCLJEKFXME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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